molecular formula C13H17BrO3 B8437571 4-[(4-Bromophenoxy)methyl]-2,2,4-trimethyl-1,3-dioxolane

4-[(4-Bromophenoxy)methyl]-2,2,4-trimethyl-1,3-dioxolane

Cat. No.: B8437571
M. Wt: 301.18 g/mol
InChI Key: LVQTVSBGNQDRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Bromophenoxy)methyl]-2,2,4-trimethyl-1,3-dioxolane is a useful research compound. Its molecular formula is C13H17BrO3 and its molecular weight is 301.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17BrO3

Molecular Weight

301.18 g/mol

IUPAC Name

4-[(4-bromophenoxy)methyl]-2,2,4-trimethyl-1,3-dioxolane

InChI

InChI=1S/C13H17BrO3/c1-12(2)16-9-13(3,17-12)8-15-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3

InChI Key

LVQTVSBGNQDRKU-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)(C)COC2=CC=C(C=C2)Br)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(4-Bromophenoxy)-2-methylpropane-1,2-diol (261 mg, 1.00 mmol), acetone (10 mL), and a boron trifluoride diethyl ether complex (3 drops) were mixed. The mixture was then stirred at room temperature for 14 hours. A residue was obtained by concentrating the mixture under reduced pressure, and ethyl acetate and water were added thereto, followed by extraction. The organic layer was washed with a saline solution twice. A residue was obtained by concentrating the organic layer under reduced pressure, and the resulting residue was then subjected to chromatography refining (methylene chloride) using silica gel, obtaining 183 mg of the objective compound (yield: 61%).
Quantity
261 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
61%

Synthesis routes and methods II

Procedure details

3-(4-Bromophenoxy)-2-methylpropane-1,2-diol (261 mg, 1.00 mmol), acetone (77 mg, 1.3 mmol), tetrahydrofuran (5 mL), and a boron trifluoride diethyl ether complex (3 drops) were mixed. The mixture was stirred at room temperature for 67 hours, and acetone (102 mg, 1.76 mmol) was added thereto, followed by stirring for 2 hours. Sodium carbonate, ethyl acetate, and water were added to the reaction mixture to conduct extraction. The organic layer was washed with a saline solution twice. A residue was obtained by concentrating the organic layer under reduced pressure, and the residue was subjected to chromatography refining (methylene chloride) using silica gel, obtaining 121 mg of the objective compound (yield: 40%).
Quantity
261 mg
Type
reactant
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
40%

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